正丁胺,N-亚苄基-

描述

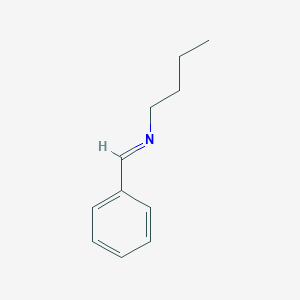

The compound "Butylamine, N-benzylidene-" refers to a class of organic compounds known as benzylamines, which are characterized by the presence of an amine group attached to a benzyl group. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzylamines can be achieved through various methods. One approach involves the nickel-catalyzed transfer hydrogenation of benzonitriles using alcohols such as 2-propanol or 1,4-butanediol as hydrogen sources, which can yield N-benzylidene benzylamine with high selectivity . Another method for synthesizing benzylamines with different N-alkyl chains and substituents involves the condensation of benzaldehyde with alkylamines in lower aliphatic alcohols, followed by hydrogenation of the resulting Schiff base . Additionally, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including benzylamines .

Molecular Structure Analysis

The molecular structure of benzylamines can be influenced by the presence of various substituents and their interactions with metal ions. For instance, the structure of N-t-butyl-2-(diphenylphosphino)benzylamine changes upon coordination with palladium, affecting torsion angles and bond angles around the nitrogen and phosphorus atoms . Similarly, the metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine can lead to the formation of organometallic complexes with benzylamine derivatives .

Chemical Reactions Analysis

Benzylamines can undergo a variety of chemical reactions. For example, phase-transfer catalyzed reactions of N-(benzylidene)benzylamines with cinnamic acid derivatives can yield tert-butyl esters and cyanopyrrolidines . Additionally, the metalhalogen exchange reaction between n-butyllithium and polyhalogenoaromatic compounds, such as pentachloro-N,N-dimethyl-benzylamine, can occur at positions meta and para to the dimethylaminomethyl group . Furthermore, flash vacuum thermolysis of N-benzylidene-tert-butylamines can lead to the formation of N-heterocycles through methyl radical elimination .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines are influenced by their molecular structure and the nature of their substituents. For instance, di-n-butyltin(IV) derivatives of bis(carboxymethyl)benzylamines exhibit a distorted trigonal bipyramidal geometry at tin, and their NMR data in solution confirm this structure for all compounds in the series. These compounds also show in vitro antitumor activity . The antimycobacterial properties of benzylamines have been evaluated, with some compounds showing marked inhibitory effects on Mycobacterium tuberculosis and other mycobacteria .

科学研究应用

加合物和自由基的形成: N-亚苄基-叔丁胺 N-氧化物与二氧化氮反应生成白色固体加合物和蓝绿色自由基物质 (Sonokawa 等,1992)。

药物和催化体系的合成: N-苄基-叔丁胺用作药物合成中的起始化合物和烯烃聚合的催化体系,还用作聚异氰酸酯组合物中的缩二脲基团的封闭剂和气体系统中二氧化碳的吸附剂 (Bazanov 等,2009)。

自旋捕获能力: N-亚苄基-叔丁胺氧化物对各种自由基表现出不同的自旋捕获能力,突出了其在分析化学中用于自由基检测的潜力 (Kamimori 等,1979)。

N-杂环的形成: N-亚苄基-和 N-(2-吡啶甲亚基)-叔丁胺在闪蒸真空热解条件下的热反应产生 N-杂环,这在药物化学中很重要 (Vu 等,2013)。

缓蚀: 正丁胺中的丁基,如 N-亚苄基-叔丁胺,在盐酸溶液中充当缓蚀剂,这与材料科学和工程相关 (Bastidas 等,1997)。

在不同溶剂中对水解的影响: 4-取代亚苄基叔丁胺 N-氧化物的速率常数在各种溶剂中得到研究,突出了它们在化学反应动力学中的重要性 (Bacon 等,2013)。

研究与不同胺的反应动力学: 4-亚苄基-2-甲基-5-恶唑酮与包括 N-亚苄基-叔丁胺在内的各种胺的反应动力学已被研究,揭示了有机化学中的反应机理 (Betłakowska 等,2002)。

液晶溶剂对水解的抑制作用: 亚苄基叔丁胺 N-氧化物的水解速率受液晶溶剂的影响,这证明了其在研究溶剂对化学反应的影响中的应用 (Bacon & Thomas,1982)。

辛醇/水分配系数: 对 4-取代亚苄基 τ-丁胺 N-氧化物的辛醇/水分配系数的研究有助于我们了解药物和环境化学中的溶解度和分配 (Acree 等,1984)。

辐射化学特性: 自旋捕获剂 N-亚苄基-叔丁胺 N-氧化物与初级放射分解中间体有效反应,表明其在辐射化学中的应用 (Zubarev & Brede,1996)。

抗真菌活性: 苄胺衍生物,布替萘芬盐酸盐,显示出显着的抗真菌活性,表明相关化合物在医学和药物研究中的相关性 (Arika 等,1990)。

赖氨酰氧化酶活性: 苄胺氧化酶的赖氨酰氧化酶活性,可以处理从丁胺到肽基赖氨酸的底物,表明其在酶和代谢研究中的潜在应用 (Tur & Lerch,1988)。

安全和危害

未来方向

The future directions in the research of “Butylamine, N-benzylidene-” could involve exploring its photocatalytic applications. For instance, a study has shown that the Bi-ellagate photocatalyst was recovered and reused four times without any significant loss in its activity, which provides an eco-friendly, low-cost, recyclable, and efficient photocatalyst for potential photocatalytic applications . Another study synthesized N-Benzylideneaniline based on the Schiff base reaction using Kinnow peel powder as a green catalyst .

属性

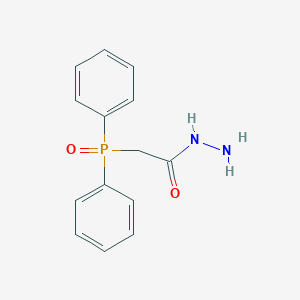

IUPAC Name |

N-butyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUISXJUXDNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

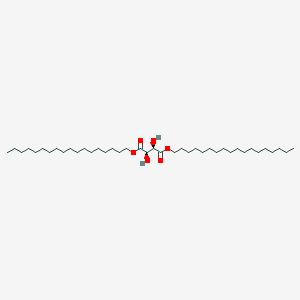

CCCCN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304443 | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butylamine, N-benzylidene- | |

CAS RN |

1077-18-5 | |

| Record name | Butylbenzylideneamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)